

# An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl bromide

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## Compound of Interest

Compound Name: *4-Bromo-2-fluorobenzyl bromide*

Cat. No.: B1333539

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## Introduction

**4-Bromo-2-fluorobenzyl bromide**, a halogenated aromatic compound, is a versatile and highly reactive building block in modern organic synthesis. Its unique trifunctional structure—comprising a brominated and fluorinated benzene ring and a benzylic bromide—makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development.

## Chemical Structure and Identification

**4-Bromo-2-fluorobenzyl bromide** is characterized by a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a bromomethyl group at the 1-position.

Systematic IUPAC Name: 4-bromo-1-(bromomethyl)-2-fluorobenzene[1]

Synonyms: 4,α-Dibromo-2-fluorotoluene

## Structural Representation

Caption: Chemical structure of **4-Bromo-2-fluorobenzyl bromide**.

## Physicochemical Properties

This section summarizes the key physical and chemical properties of **4-Bromo-2-fluorobenzyl bromide**.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> F	<a href="#">[2]</a>
Molecular Weight	267.92 g/mol	<a href="#">[2]</a>
CAS Number	76283-09-5	<a href="#">[2]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[3]</a>
Melting Point	33-36 °C	
Boiling Point	126 °C at 19 mmHg	<a href="#">[4]</a>
InChI Key	XMHNLZXYPALDF-UHFFFAOYSA-N	
SMILES	Fc1cc(Br)ccc1CBr	

## Spectroscopic Data

The following tables detail the key spectroscopic data for the structural elucidation and characterization of **4-Bromo-2-fluorobenzyl bromide**.

### <sup>1</sup>H-NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.51 - 7.41	m	Aromatic CH
7.09	d ( $J$ = 9.0 Hz)	Aromatic CH
6.99	d ( $J$ = 8.2 Hz)	Aromatic CH
4.34	s	CH <sub>2</sub> Br

(Solvent: CDCl<sub>3</sub>, Frequency: 300 MHz)[3]

### <sup>13</sup>C-NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Assignment
161.4 (d, J=248 Hz)	C-F
136.2 (d, J=4 Hz)	C-CH <sub>2</sub> Br
131.0	C-H
128.9 (d, J=4 Hz)	C-H
117.5 (d, J=25 Hz)	C-H
117.0 (d, J=9 Hz)	C-Br
29.5 (d, J=5 Hz)	CH <sub>2</sub> Br

(Solvent and frequency not specified in the initial data)

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	Aromatic C-H stretch
~1600-1450	Medium-Strong	Aromatic C=C stretching
~1300-1150	Medium	-CH <sub>2</sub> - wag (adjacent to Br)[5]
~1250	Strong	C-F stretch
~850-550	Strong	C-Br stretch[5]

### Mass Spectrometry

The mass spectrum of **4-Bromo-2-fluorobenzyl bromide** is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M<sup>+</sup>) and the M+2 and M+4 peaks should appear in an approximate ratio of 1:2:1.

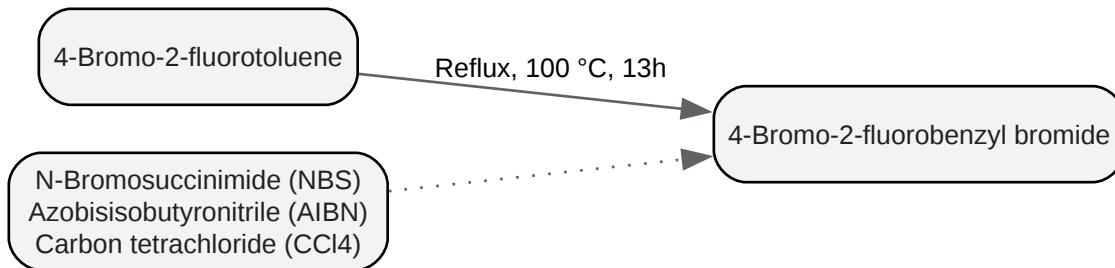
m/z	Interpretation
266/268/270	$[M]^+$ , molecular ion peak cluster
187/189	$[M - Br]^+$ , loss of a bromine atom
108	$[M - Br - HBr]^+$ , loss of a bromine atom and hydrogen bromide

## Synthesis

A common and efficient method for the synthesis of **4-Bromo-2-fluorobenzyl bromide** is the radical bromination of 4-Bromo-2-fluorotoluene.

## Experimental Protocol: Synthesis from 4-Bromo-2-fluorotoluene

Reaction Scheme:



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Caption: Synthesis of **4-Bromo-2-fluorobenzyl bromide**.

Procedure:

- To a solution of 4-bromo-2-fluorotoluene (1 g, 5.04 mmol) in carbon tetrachloride (10 mL), add N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol) and azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol).
- Heat the reaction mixture to reflux at 100 °C for 13 hours.

- After completion of the reaction, cool the mixture to room temperature.
- Collect the resulting solid (succinimide) by filtration.
- Extract the filtrate with carbon tetrachloride and water.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to yield **4-bromo-2-fluorobenzyl bromide**.

Yield: Approximately 89%.<sup>[3]</sup>

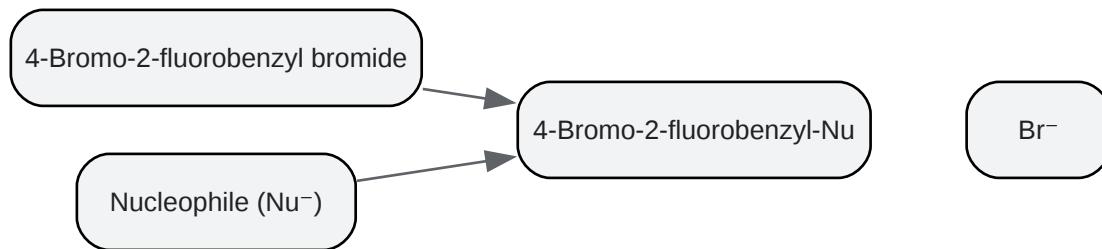
## Reactivity and Applications

**4-Bromo-2-fluorobenzyl bromide** is a valuable electrophile in a variety of organic transformations, primarily due to the reactivity of the benzylic bromide. The presence of the fluorine and bromine atoms on the aromatic ring also allows for subsequent cross-coupling reactions.

## Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of the 4-bromo-2-fluorobenzyl moiety into various molecules.

General Reaction Scheme:



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Caption: General nucleophilic substitution reaction.

## Role in Pharmaceutical Synthesis

**4-Bromo-2-fluorobenzyl bromide** and its derivatives are key intermediates in the synthesis of several active pharmaceutical ingredients (APIs).<sup>[6][7]</sup> The fluorinated and brominated phenyl ring is a common motif in many modern drugs, contributing to improved metabolic stability and binding affinity.

A prominent example is the synthesis of Enzalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. While many synthetic routes to Enzalutamide start from 4-bromo-2-fluorobenzoic acid, the reactivity of **4-bromo-2-fluorobenzyl bromide** is analogous and crucial for the formation of key C-N bonds in the synthesis of related structures.<sup>[8]</sup>

## Safety and Handling

**4-Bromo-2-fluorobenzyl bromide** is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Classifications:

- Acute Toxicity, Oral (Category 3)
- Skin Corrosion/Irritation (Category 1B)
- Serious Eye Damage/Eye Irritation (Category 1)
- Hazardous to the aquatic environment, long-term hazard (Category 3)

Recommended Personal Protective Equipment (PPE):

- Eye and face protection (safety goggles and face shield)
- Chemically resistant gloves
- Protective clothing
- Respiratory protection (use a NIOSH-approved respirator)

## Conclusion

**4-Bromo-2-fluorobenzyl bromide** is a pivotal chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with the potential for further functionalization of the aromatic ring, makes it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

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